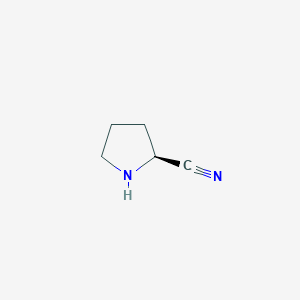

(2S)-pyrrolidine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCEGDXFJIYES-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of (2S)-Pyrrolidine-2-carbonitrile and Its Derivatives

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2S)-pyrrolidine-2-carbonitrile, a key chiral building block in medicinal chemistry. Given the limited availability of public spectroscopic data for the parent compound, this guide will leverage the well-documented data of its N-acylated derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, to provide a thorough analysis of the core structure's spectroscopic features. This approach allows for a detailed exploration of the expected spectral characteristics of this compound while highlighting the influence of N-substitution on its spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this important molecule.

Introduction to this compound

This compound is a chiral heterocyclic compound with the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol .[1][2] Its structure consists of a saturated five-membered pyrrolidine ring with a nitrile group at the 2-position, conferring a stereocenter. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a proline mimic in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used in the treatment of type II diabetes.[3][4] The nitrile group is essential for the potent inhibitory activity of these drugs.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | [1][2] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| Boiling Point (Predicted) | 208.9 ± 33.0 °C | [1][5] |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [1][5] |

| pKa (Predicted) | 7.06 ± 0.10 | [1][5] |

Spectroscopic Analysis Workflow

The structural elucidation and confirmation of this compound and its derivatives rely on a combination of spectroscopic techniques. The general workflow for acquiring and interpreting this data is outlined below.

Caption: Workflow for the spectroscopic analysis of pyrrolidine derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

Predicted Mass Spectrum of this compound

For the parent compound, this compound (C₅H₈N₂), the expected monoisotopic mass is 96.0687 Da.[2] The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 96. Key fragmentation pathways would likely involve the loss of the nitrile group (•CN, 26 Da) or cleavage of the pyrrolidine ring.

Experimental Mass Spectrum of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The N-acylated derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (C₇H₉ClN₂O), has a molecular weight of 172.61 g/mol .[6] Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecule [M+H]⁺.

Table 2: Mass Spectrometry Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

| Ion | m/z (Observed) | Interpretation | Reference |

| [M+H]⁺ | 173.1 | Protonated molecular ion | [3] |

The observation of the [M+H]⁺ ion at m/z 173.1 is consistent with the molecular formula C₇H₉ClN₂O.[3]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum of this compound

The IR spectrum of the parent compound is expected to show characteristic absorptions for the amine and nitrile functional groups.

-

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the pyrrolidine ring.

-

C≡N Stretch: A sharp, medium-intensity absorption around 2240-2260 cm⁻¹ characteristic of a nitrile group.

-

N-H Bend: A medium absorption in the range of 1590-1650 cm⁻¹.

Experimental IR Spectrum of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The IR spectrum of the N-acylated derivative shows the introduction of an amide carbonyl group and the absence of an N-H bond.[3]

Table 3: IR Absorption Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

| Wavenumber (cm⁻¹) | Functional Group | Interpretation | Reference |

| 2992, 2953, 2888 | C-H (sp³) | Alkyl C-H stretching | [3] |

| 2242 | C≡N | Nitrile stretching | [3] |

| 1662 | C=O (amide) | Amide I band | [3] |

The strong absorption at 1662 cm⁻¹ is indicative of the amide carbonyl group introduced by the chloroacetyl moiety.[3] The sharp peak at 2242 cm⁻¹ confirms the presence of the nitrile group.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or the ATR crystal. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted NMR Spectra of this compound

For the parent compound, the ¹H NMR spectrum would be expected to show signals for the seven non-equivalent protons. The proton at the C2 position, adjacent to the nitrile group and the nitrogen atom, would be the most deshielded of the ring protons. The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms.

Experimental NMR Spectra of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The NMR spectra of the N-acylated derivative are complicated by the presence of cis/trans amide rotamers, which leads to the observation of two sets of signals for some protons and carbons.[3][4] The ratio of these rotamers can be calculated from the integration of the corresponding signals in the ¹H NMR spectrum.[3]

Table 4: ¹H NMR Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment (trans/cis rotamers) | Reference |

| 2.1–2.4 | m | 4H (pyrrolidine CH₂) | [3] |

| 3.56–3.64 | m | 1H (pyrrolidine CH₂) | [3] |

| 3.69–3.76 | m | 1H (pyrrolidine CH₂) | [3] |

| 4.02–4.21 | m | 0.4H (CH₂Cl) | [3] |

| 4.06 | s | 1.6H (CH₂Cl) | [3] |

| 4.76 | m | 0.8H (CHCN) | [3] |

| 4.86 | m | 0.2H (CHCN) | [3] |

Table 5: ¹³C NMR Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (rotamers) | Reference |

| 22.7, 24.6, 25.1, 29.9, 32.4 | Pyrrolidine CH₂ | [3] |

| 41.6, 46.4, 46.7, 46.9, 47.0 | CH₂Cl and Pyrrolidine CH₂ | [3] |

| 117.8 | C≡N | [3] |

| 164.7, 165.2 | C=O (amide) | [3] |

The presence of multiple signals for the CH₂Cl, CHCN, and some of the pyrrolidine carbons confirms the existence of rotamers in solution.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which may require a longer acquisition time. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Conclusion

The spectroscopic characterization of this compound and its derivatives is essential for confirming their identity and purity. This guide has provided a comprehensive overview of the expected and experimentally observed spectroscopic data for this important chiral building block. By leveraging the detailed data available for the N-acylated derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, we have been able to infer the key spectroscopic features of the parent compound and understand the influence of N-substitution on the spectra. The experimental protocols provided herein offer a practical framework for researchers to obtain high-quality spectroscopic data for these and related compounds.

References

-

Reddy, G. J., et al. (2007). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 3, 20. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PubChem. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Retrieved from [Link]

- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

PharmaCompass.com. 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2S)-. Retrieved from [Link]

- CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.

Sources

- 1. (S)-PYRROLIDINE-2-CARBONITRILE | 204387-53-1 [chemicalbook.com]

- 2. This compound | C5H8N2 | CID 5706552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]

- 5. (S)-PYRROLIDINE-2-CARBONITRILE CAS#: 204387-53-1 [m.chemicalbook.com]

- 6. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of the Nitrile Group in the Activity of (2S)-Pyrrolidine-2-Carbonitrile Derivatives

Abstract

The (2S)-pyrrolidine-2-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, most notably in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes. The strategic incorporation of the nitrile group (C≡N) is not merely an incidental feature but a critical determinant of the biological activity and pharmacological profile of these derivatives. This guide provides an in-depth analysis of the multifaceted roles of the nitrile group, from its function as a covalent "warhead" to its significant contributions to optimizing pharmacokinetic properties. We will explore the underlying chemical principles, structure-activity relationships (SAR), and the experimental methodologies used to validate its mechanism of action, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Strategic Importance of the Nitrile Moiety

The nitrile group, though simple in structure, is a remarkably versatile functional group in drug design. Its unique physicochemical properties—linearity, small steric footprint, metabolic stability, and strong dipole moment—allow it to serve multiple functions within a pharmacophore.[1][2] In the context of this compound derivatives, the nitrile is not just a passive structural element but an active participant in the molecular mechanism of action.

More than 30 nitrile-containing pharmaceuticals are currently prescribed for a wide array of diseases, a testament to the biocompatibility and utility of this functional group.[1] Its incorporation into lead compounds is a well-established strategy to enhance binding affinity, modulate physicochemical properties for improved bioavailability, and block sites of metabolic vulnerability.[3][4] This guide will dissect these roles specifically within the this compound framework, with a primary focus on its application in DPP-4 inhibition.

The Nitrile as a Covalent Warhead: Mechanism of Enzyme Inhibition

The primary role of the nitrile group in many this compound derivatives is to act as an electrophilic "warhead" that forms a reversible covalent bond with a key nucleophilic residue in the target enzyme's active site.[5][6] This mechanism is central to the high potency and selectivity of drugs like Vildagliptin and Saxagliptin, which are potent inhibitors of the serine protease DPP-4.[7][8]

The DPP-4 Catalytic Mechanism and Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[9][10] The enzyme's active site contains a catalytic triad of Ser630, Asp708, and His740.[11] During its natural catalytic cycle, the hydroxyl group of Ser630 performs a nucleophilic attack on the substrate.

This compound inhibitors are designed to mimic the N-terminal portion of DPP-4's natural substrates. The pyrrolidine ring fits into the S1 sub-pocket of the enzyme, which has a preference for proline residues.[12] This precise positioning orients the nitrile group directly adjacent to the catalytic Ser630.

Formation of a Reversible Covalent Adduct

The key inhibitory interaction involves the nucleophilic attack of the Ser630 hydroxyl group on the electrophilic carbon of the nitrile. This attack is facilitated by the protonated amino group of the pyrrolidine scaffold, which interacts with negatively charged residues like Glu205 and Glu206, anchoring the inhibitor in the active site.[11][12] The result is the formation of a covalent, yet reversible, imidate adduct.[7]

The reversibility of this bond is a critical feature for drug safety. The nitrile's mild electrophilicity, compared to more reactive warheads like aldehydes, reduces the potential for off-target reactions.[5] The resulting thioimidate or imidate adduct is stable enough to ensure prolonged enzyme inhibition but can hydrolyze, regenerating the active enzyme and releasing the inhibitor.[8] This dynamic equilibrium contributes to a long duration of action while minimizing the risks associated with permanent enzyme inactivation.

Figure 1: Mechanism of reversible covalent inhibition of DPP-4 by a this compound derivative.

Beyond the Warhead: The Nitrile's Role in Optimizing Drug Properties

While its role in covalent binding is paramount, the nitrile group also significantly enhances the overall "drug-likeness" of the molecule by modulating its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.[6][8]

Improving Physicochemical Properties

The introduction of a nitrile group can substantially alter a molecule's physicochemical properties in a beneficial way.[7]

-

Reduced Lipophilicity: The nitrile group is polar and can significantly decrease the lipophilicity (logP/logD) of a compound. Replacing a halogen or methyl group with a nitrile can lower cLogP by more than a full order of magnitude.[1] This is crucial for improving aqueous solubility, which can lead to better absorption and formulation options.[1][8]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming key interactions with protein residues or water molecules in the binding pocket, thereby increasing binding affinity.[1][7]

Enhancing Metabolic Stability

The C≡N triple bond is robust and generally resistant to metabolic degradation.[1][7] Strategically placing a nitrile group can block metabolically labile sites on a molecule, preventing oxidative metabolism by cytochrome P450 enzymes and increasing the drug's half-life.[3][4] While biotransformation of the nitrile is a minor pathway for most drugs, it has been observed for some cyanopyrrolidine DPP-4 inhibitors, where it can be converted to a carboxylic acid.[13]

Acting as a Bioisostere

In drug design, the nitrile group is often used as a bioisostere for other functional groups, such as halogens (iodine, bromine) or a carbonyl group.[3][4] Being smaller than bromine or iodine, the linear, rod-like nitrile can achieve better contact with amino acids in a binding pocket, mimicking the polarization of halides while improving hydrophilicity.[1]

| Property | Contribution of the Nitrile Group | Citation |

| Potency | Acts as a reversible covalent warhead (electrophile). | [5][7] |

| Solubility | Increases polarity, lowers cLogP, and improves aqueous solubility. | [1][8] |

| Binding Affinity | Can act as a hydrogen bond acceptor with active site residues. | [1][7] |

| Metabolic Stability | Blocks metabolically vulnerable positions; C≡N bond is robust. | [3][4] |

| Bioisosterism | Can replace halogens or carbonyl groups to optimize binding and properties. | [1][4] |

| Table 1: Multifaceted contributions of the nitrile group in drug design. |

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how chemical structure translates to biological activity. For this compound derivatives, studies have shown that the presence of the nitrile group is often necessary for potent DPP-4 inhibition.[12] Research has explored various substitutions on the pyrrolidine ring to optimize potency against DPP-4 and other enzymes like α-amylase and α-glucosidase.

A study on a series of pyrrolidine-2-carbonitrile derivatives revealed that substituents with different electronic and steric properties significantly influence inhibitory potency.[14][15]

| Compound ID | Substituent (R) | DPP-IV IC₅₀ (µg/mL) | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

| 6a | -H | 38.45 | 18.72 | 41.22 |

| 6b | p-CH₃ | 22.87 | 9.36 | 13.32 |

| 6c | p-Cl | 24.12 | 10.14 | 14.87 |

| 6d | p-OCH₃ | 31.54 | 15.28 | 32.19 |

| 6e | p-NO₂ | 42.12 | 21.54 | 46.14 |

| Data adapted from Kumar et al. (2025).[14][15] |

Table 2: Inhibitory activities of substituted pyrrolidine-2-carbonitrile derivatives.

The data clearly indicate that electron-donating (p-CH₃) and moderately electron-withdrawing (p-Cl) groups in the para position of an attached phenyl ring enhance activity across all three enzymes. In contrast, a strong electron-withdrawing group (p-NO₂) or the absence of a substituent leads to diminished potency. This highlights the delicate electronic balance required for optimal interaction with the enzyme targets.

Experimental Validation Protocols

Validating the role and mechanism of the nitrile group requires a combination of biochemical assays and structural biology techniques. The causality behind these experimental choices is to build a self-validating system where kinetic data informs the mechanism, and structural data provides atomic-level confirmation.

Workflow for Characterizing Nitrile-Containing Inhibitors

Figure 2: Experimental workflow for the evaluation of this compound inhibitors.

Protocol: DPP-4 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀), a measure of inhibitor potency.

Objective: To quantify the potency of a this compound derivative against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Test inhibitor compound, dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

96-well microplate (black, for fluorescence).

-

Fluorescence plate reader.

Methodology:

-

Compound Preparation: Perform serial dilutions of the test inhibitor in DMSO, then dilute further in assay buffer to achieve final desired concentrations.

-

Enzyme Preparation: Dilute the DPP-4 enzyme stock to a working concentration in cold assay buffer.

-

Assay Reaction: a. To each well of the microplate, add 25 µL of the diluted inhibitor solution (or buffer for control wells). b. Add 50 µL of the diluted DPP-4 enzyme solution to all wells. c. Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to start the reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation ~360 nm, Emission ~460 nm) every 60 seconds for 30 minutes.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the velocities to the control (no inhibitor) to get the percent inhibition for each inhibitor concentration. c. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The inclusion of positive (known inhibitor like Vildagliptin) and negative (buffer/DMSO only) controls ensures the assay is performing correctly. The time-course measurement allows for the verification of linear reaction kinetics.

Conclusion

The nitrile group in this compound derivatives is a masterful example of multifunctional chemical design. It serves as the critical electrophilic warhead for potent, reversible covalent inhibition of target enzymes like DPP-4, while simultaneously enhancing the molecule's overall pharmacokinetic profile. Its ability to improve solubility, increase metabolic stability, and form key non-covalent interactions makes it an invaluable tool for medicinal chemists. Understanding the multifaceted contributions of the nitrile group is essential for the rational design and development of next-generation therapeutics based on this privileged scaffold.

References

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Source: SIOC Journals]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

(2012). Application of Nitrile in Drug Design. ResearchGate. [Link]

-

Lale, S. V., & Purohit, P. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Target Insights, 18, 1-15. [Link]

-

Scotti, L., Scotti, M. T., & da Silva, M. S. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2415. [Link]

-

Edwards, P. I., et al. (2001). Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. Bioorganic & medicinal chemistry letters, 11(18), 2419–2422. [Link]

-

Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1439-1463. [Link]

-

Bonatto, V., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(2), 205-223. [Link]

-

Kumar, A., et al. (2025). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. Drug Development Research. [Link]

-

Kumar, A., et al. (2025). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. Drug Development Research, 86(7), e70170. [Link]

-

Scotti, L., Scotti, M. T., & da Silva, M. S. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed Central. [Link]

-

Lale, S. V., & Purohit, P. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]

-

Bonatto, V., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

-

(2025). Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Drug Hunter. [Link]

-

Yoshikawa, S., et al. (2008). Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group. Bioorganic & medicinal chemistry, 16(4), 1791–1803. [Link]

-

Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Aertgeerts, K., et al. (2011). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. BMC structural biology, 11, 33. [Link]

-

He, H., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug metabolism and disposition: the biological fate of chemicals, 47(3), 249–257. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5647–5653. [Link]

-

(2016). Comparison of x-ray crystal structures of inhibitors bound to DPP-4. ResearchGate. [Link]

-

Mulvihill, M. J., & Varin, M. (2018). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 9, 41. [Link]

- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Sharma, A., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Letters in Drug Design & Discovery, 19(6), 523-537. [Link]

-

Kumar, A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1305, 137785. [Link]

-

Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 513–547. [Link]

-

Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PubMed Central. [Link]

-

Contesini, F. J., et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 14(4), 248. [Link]

-

(2003). Schematic representation of the catalytic pocket of DPP-4. ResearchGate. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of Nitrile in Drug Design [sioc-journal.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of (2S)-Pyrrolidine-2-Carbonitrile: A Technical Guide to its Discovery and Synthetic Evolution

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Pyrrolidine-2-carbonitrile, a chiral nitrile derived from the natural amino acid L-proline, stands as a cornerstone in modern medicinal chemistry. Its significance is most profoundly demonstrated as a key building block in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a prominent class of therapeutics for type II diabetes. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound and its pivotal N-acylated derivatives. We will explore the causal relationships behind experimental choices, from seminal early-stage methodologies to contemporary optimized industrial processes. This guide will dissect key transformations, compare the efficacy of various synthetic strategies, and provide detailed, field-proven protocols.

Introduction: The Emergence of a Critical Chiral Synthon

The story of this compound is intrinsically linked to the rise of targeted enzyme inhibition in drug discovery. The pyrrolidine scaffold itself is a ubiquitous motif in biologically active natural products and synthetic compounds.[1][2] However, the specific introduction of a nitrile group at the 2-position of the proline scaffold proved to be a pivotal moment, particularly in the development of DPP-IV inhibitors.

The 2-cyanopyrrolidine moiety serves as a proline mimic, and the nitrile group plays a crucial role in achieving reversible and potent inhibition of the DPP-IV enzyme.[3][4] This has made N-acylated derivatives, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, highly sought-after intermediates in the pharmaceutical industry for the synthesis of drugs like Vildagliptin.[5][6]

This guide will trace the synthetic lineage of this important molecule, from its conceptual origins to the sophisticated, high-yield processes employed today.

The Foundational Approach: From L-Proline to the Chiral Nitrile

The most logical and widely adopted starting material for the synthesis of this compound is the inexpensive and naturally abundant amino acid, L-proline. The general synthetic pathway involves a two-step transformation of the carboxylic acid moiety of proline into a nitrile, via a primary amide intermediate.

Caption: Core synthetic pathway from L-Proline.

While conceptually straightforward, the practical execution of these steps has been the subject of extensive research and optimization, driven by the need for high purity, stereochemical fidelity, and industrial scalability.

Amidation of L-Proline: The First Hurdle

The initial conversion of L-proline to L-prolinamide is a critical step. Early methods often required the protection of the secondary amine, amidation of the carboxyl group, and subsequent deprotection, adding steps and reducing overall efficiency.

A more direct approach involves the activation of the carboxylic acid and subsequent reaction with an ammonia source. However, a significant challenge in some earlier methods was the use of reagents like dicyclohexylcarbodiimide (DCC) with ammonium bicarbonate. While effective in forming the amide bond, this method generates a dicyclohexylurea (DCU) byproduct that is notoriously difficult to remove from the reaction mixture, often requiring extensive purification by chromatography or multiple recrystallizations, rendering it unsuitable for large-scale production.[5]

Dehydration of the Amide: The Genesis of the Nitrile

The dehydration of the primary amide, L-prolinamide or its N-acylated derivatives, to the corresponding nitrile is the defining step in the synthesis. The choice of dehydrating agent has a profound impact on the reaction's efficiency, cost, and environmental footprint. A variety of reagents have been employed, each with its own mechanistic nuances and practical considerations.[7]

Evolution of Synthetic Methodologies: A Comparative Analysis

The quest for a more efficient and scalable synthesis of this compound derivatives has led to the development of several distinct methodologies. The following sections will detail these evolving strategies, providing a comparative analysis of their advantages and disadvantages.

Early Methods: Challenges with Yield and Purity

Initial forays into the synthesis of N-acylated (2S)-pyrrolidine-2-carbonitriles often involved multi-step procedures with modest overall yields. For instance, a documented three-step synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starting from L-proline, involving N-acylation, amidation using DCC/NH4HCO3, and subsequent dehydration with trifluoroacetic anhydride, resulted in a total yield of only 35.3%.[5] The primary drawbacks of such methods were the low yields and the purification challenges associated with byproducts like DCU.[5]

The Rise of Improved Dehydrating Agents

Recognizing the limitations of early dehydration methods, researchers explored a range of more potent and cleaner dehydrating agents.

Trifluoroacetic anhydride (TFAA) is an effective dehydrating agent that provides relatively mild and non-acidic conditions.[8] However, its high cost and the exothermic nature of quenching the reaction can pose challenges for large-scale industrial applications.[8]

Mechanism of Dehydration with TFAA:

Caption: Mechanism of amide dehydration using SOCl2.

Similar to thionyl chloride, phosphorus oxychloride is another strong dehydrating agent that is widely used. [7][9]The mechanism also involves the activation of the carbonyl oxygen.

Mechanism of Dehydration with POCl3:

Caption: Mechanism of amide dehydration using POCl3.

"One-Pot" Procedures and Process Intensification

A significant advancement in the synthesis of N-acylated (2S)-pyrrolidine-2-carbonitriles has been the development of "one-pot" or telescopic processes. [5][6]These methods combine multiple reaction steps without the isolation of intermediates, leading to increased efficiency, reduced waste, and lower costs.

One such innovative approach utilizes chloroacetyl chloride as a dual-purpose reagent, acting as both the acylating agent for L-prolinamide and the dehydrating agent for the resulting N-chloroacetyl-L-prolinamide. [5]This process, which can be performed in a single reactor, has been reported to achieve yields as high as 81.2%. [5] Further process intensification has been achieved through the use of microchannel reactors. These reactors offer a high surface-area-to-volume ratio, enabling excellent heat exchange and precise control over reaction conditions. This is particularly advantageous for highly exothermic reactions, as it minimizes the formation of byproducts and improves overall yield and purity. [10]

Quantitative Comparison of Key Synthetic Routes

| Starting Material | Key Reagents | Overall Yield (%) | Key Advantages | Key Disadvantages | Reference |

| L-Proline | Chloroacetyl chloride, DCC/NH4HCO3, TFAA | 35.3 | Readily available starting material | Low yield, difficult purification (DCU byproduct) | [5] |

| L-Prolinamide | Chloroacetyl chloride (dual-purpose) | 81.2 | High yield, "one-pot" procedure, reduced waste | Requires L-prolinamide as starting material | [5] |

| L-Proline | Chloroacetyl chloride, DCC, TFAA | ~30 | Direct from L-proline | Low overall yield, byproduct issues | [11] |

| L-Prolinamide | Chloroacetyl chloride, SOCl2, Microchannel reactor | Not explicitly stated, but high efficiency implied | Excellent process control, high efficiency, improved safety | Requires specialized equipment | [10] |

Detailed Experimental Protocols

The following protocols are illustrative examples of the synthetic transformations discussed.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide from L-Prolinamide

Materials:

-

L-Prolinamide

-

Chloroacetyl chloride

-

Potassium carbonate

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Pre-cool a solution of chloroacetyl chloride in THF to 0°C in a suitable reactor.

-

Slowly add L-prolinamide to the cooled solution while maintaining the temperature at 0°C and stir for 30 minutes.

-

Add potassium carbonate to the reaction mixture and continue stirring at 0°C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction completion by TLC.

-

Once the L-prolinamide is consumed, filter the reaction mixture and wash the filter cake with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residual oil in ethyl acetate, wash with water, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the desiccant by filtration and concentrate the ethyl acetate solution to obtain the crude product.

One-Pot Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Prolinamide

Materials:

-

L-Prolinamide

-

Chloroacetyl chloride

-

N,N-Dimethylformamide (DMF, catalyst)

Procedure:

-

In a reactor, mix L-prolinamide with chloroacetyl chloride (which also serves as the solvent).

-

The acylation reaction proceeds first to form (S)-N-chloroacetyl-2-carbamoylpyrrolidine.

-

Continue the reaction, allowing the excess chloroacetyl chloride, catalyzed by DMF, to act as the dehydrating agent to form the target nitrile.

-

Upon completion of the reaction, remove the excess chloroacetyl chloride by vacuum distillation.

-

The product can then be isolated and purified.

Broader Applications and Future Outlook

While the primary driver for the development of this compound synthesis has been its application in DPP-IV inhibitors, the versatility of the chiral pyrrolidine scaffold suggests potential in other areas of drug discovery. [2]Proline and its derivatives are extensively used as organocatalysts and chiral building blocks in asymmetric synthesis. [12][13]The unique stereochemistry and functional handles of this compound make it an attractive starting point for the synthesis of novel, structurally complex molecules with potential biological activity.

Future research in this area will likely focus on the development of even more sustainable and cost-effective synthetic routes, potentially employing biocatalysis or flow chemistry to further enhance efficiency and reduce environmental impact.

Conclusion

The journey of this compound from a niche chiral molecule to a key industrial intermediate is a testament to the power of process chemistry in enabling the large-scale production of life-saving medicines. The evolution from low-yield, multi-step syntheses to highly efficient "one-pot" and continuous flow processes highlights the relentless drive for innovation in the pharmaceutical industry. This guide has provided a comprehensive technical overview of this evolution, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

- CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.

- CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Dehydration of Amides to Nitriles: A Review - ResearchGate. Available at: [Link]

-

Dehydration of Amides - YouTube. Available at: [Link]

-

Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. Available at: [Link]

-

Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances - ResearchGate. Available at: [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. Available at: [Link]

-

Method for preparing substituted (s)-pyrrolidine-2-carbonitrile and vildagliptin - Eureka. Available at: [Link]

-

Amide to Nitrile - Common Conditions. Available at: [Link]

-

Dehydration of amides to give nitriles - Master Organic Chemistry. Available at: [Link]

-

Recent developments in dehydration of primary amides to nitriles - RSC Publishing. Available at: [Link]

-

08.07 Hydrolysis and Dehydration of Amides - YouTube. Available at: [Link]

-

20.7: Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]

- WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents.

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. Available at: [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC - NIH. Available at: [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - ResearchGate. Available at: [Link]

-

Proline Analogues | Chemical Reviews - ACS Publications. Available at: [Link]

-

Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 6. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Method for preparing substituted (s)-pyrrolidine-2-carbonitrile and vildagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 9. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 10. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

Technical Guide: Solubility and Stability Profile of (2S)-Pyrrolidine-2-Carbonitrile

Topic: Solubility and Stability of (2S)-Pyrrolidine-2-Carbonitrile in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as L-prolinonitrile) is a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Vildagliptin . Its utility hinges on the preservation of the nitrile functionality and the stereogenic center at the C2 position.

This guide addresses the two primary challenges in handling this intermediate: racemization (conversion to the (R)-enantiomer) and hydrolysis (conversion to prolinamide or proline). While the hydrochloride salt is the preferred form for solid-state storage due to its enhanced stability, the free base is frequently required for N-functionalization reactions. Understanding the solubility differential and stability windows of both forms is essential for process optimization and yield maximization.

Physicochemical Profile

The molecule exists primarily in two forms: the free base (an oil or low-melting solid) and the hydrochloride salt (a stable crystalline solid).

| Property | This compound (Free Base) | This compound HCl (Salt) |

| CAS Number | 204387-53-1 | 84545-00-2 |

| Molecular Weight | 96.13 g/mol | 132.59 g/mol |

| Physical State | Colorless to pale yellow liquid / Low-melting solid | White to off-white crystalline powder |

| Melting Point | ~208°C (Boiling Point) / Low MP | 215–220°C (Decomposes) |

| pKa (Predicted) | ~7.06 (Conjugate acid) | N/A (Salt form) |

| Hygroscopicity | Moderate | High (Deliquescent if impure) |

| Chirality | (S)-Enantiomer | (S)-Enantiomer |

Solubility Analysis

Solubility is the determining factor for solvent selection during extraction (work-up) and reaction. The polarity difference between the salt and free base allows for efficient phase separation.

Solvent Compatibility Matrix

The following data summarizes the qualitative solubility behavior based on polarity principles and process data.

| Solvent | Free Base Solubility | HCl Salt Solubility | Process Implication |

| Water | High (Miscible) | High (>100 mg/mL) | Salt formation and aqueous work-up. |

| Methanol / Ethanol | High | High | Good for recrystallization of the salt. |

| Dichloromethane (DCM) | High | Low (<1 mg/mL) | Critical: Used to extract free base from neutralized aqueous solutions. |

| Tetrahydrofuran (THF) | High | Very Low | Preferred solvent for N-acylation of the free base. |

| Toluene | Moderate/High | Negligible | Used for azeotropic drying or non-polar extraction. |

| Ethyl Acetate | High | Low | Alternative extraction solvent; less efficient than DCM for polar amines. |

| Hexane / Heptane | Low | Negligible | Antisolvent for precipitation of the salt. |

Partitioning Strategy

A standard protocol for generating the reactive free base involves:

-

Dissolving the HCl salt in minimum water (pH < 4).

-

Adjusting pH to >10 using inorganic base (K₂CO₃ or NaOH) at low temperature (0–5°C).

-

Extracting immediately with DCM or THF .

-

Note: The free base is water-soluble.[1][2][3] Multiple extractions or salting-out (NaCl) are required to maximize recovery.

Stability Profile & Degradation Mechanisms

The stability of this compound is governed by the acidity of the

Racemization (The Primary Risk)

The hydrogen atom at the C2 position is activated by two electron-withdrawing groups: the nitrile (-CN) and the ammonium/amine nitrogen.

-

Mechanism: Base-catalyzed deprotonation forms a planar carbanion intermediate, which reprotonates from either face, leading to the (R)-isomer.

-

Risk Factors:

-

High pH (>10): Rapid racemization occurs if the free base is left in contact with aqueous alkali for prolonged periods.

-

Temperature: Racemization rates follow Arrhenius kinetics; keeping solutions <5°C significantly retards this process.

-

Solvent: Protic solvents (water, alcohols) facilitate proton exchange more than aprotic solvents (DCM, THF).

-

Hydrolysis

The nitrile group can hydrolyze to the amide (prolinamide) and subsequently to the acid (proline).

-

Acid Catalysis: The HCl salt is relatively stable to hydrolysis if kept dry. In solution, strong acid + heat drives hydrolysis.

-

Base Catalysis: Occurs alongside racemization in basic aqueous media.

Degradation Pathway Diagram

Figure 1: Primary degradation pathways. Racemization is the fastest route under basic processing conditions.

Experimental Protocols

Protocol: Solubility Determination (Gravimetric)

This method establishes the saturation limit of the HCl salt in a target solvent.

-

Preparation: Weigh 100 mg of this compound HCl into a 4 mL vial.

-

Addition: Add the solvent in 100 µL increments, vortexing for 1 minute after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).

-

Verification: If undissolved after 2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate solvent, and weigh the residue to determine exact concentration.

Protocol: Stability Stress Testing

To validate storage conditions, perform the following stress test.

-

Sample Prep: Prepare 10 mg/mL solutions of the Free Base in DCM and the HCl Salt in Water.

-

Stress Conditions:

-

Condition A: 25°C / Ambient Light (Control)

-

Condition B: 40°C / Dark (Thermal Stress)

-

Condition C: pH 10 Aqueous Buffer (Base Stress - Salt only)

-

-

Timepoints: T=0, 4h, 24h, 48h.

-

Analysis: Analyze via HPLC.

HPLC Method Parameters (Chemical & Chiral Purity)

-

Column: Chiralpak IC or AD-H (for enantiomers); C18 (for hydrolysis products).

-

Mobile Phase:

-

Chiral: Hexane : Ethanol : Diethylamine (80:20:0.1).

-

Reverse Phase: Water (0.1% TFA) : Acetonitrile Gradient.

-

-

Detection: UV at 210 nm (Nitrile absorbance is weak; derivatization with benzoyl chloride may be required for high sensitivity).

Strategic Recommendations

Based on the physicochemical properties, the following strategies are recommended for drug development workflows:

-

Storage: Always store as the Hydrochloride Salt .

-

Conditions: < 25°C, tightly sealed container with desiccant. The salt is hygroscopic; moisture absorption accelerates hydrolysis.

-

-

Free Base Generation:

-

Perform in situ immediately before the next reaction step.

-

Maintain temperature < 5°C during neutralization to prevent racemization.

-

Use DCM for extraction; it offers the best partition coefficient for the nitrile amine.

-

-

Reaction Solvent:

-

For N-acylation (e.g., Vildagliptin synthesis), THF is superior. It solubilizes the free base well and is compatible with acyl chlorides (like chloroacetyl chloride).

-

-

Process Control:

-

Implement an In-Process Control (IPC) check for Enantiomeric Excess (%ee) immediately after free base liberation.

-

Workflow Diagram: Optimal Handling

Figure 2: Recommended workflow to minimize racemization and hydrolysis risks.

References

-

Forecast Chemicals. (S)-Pyrrolidine-2-carbonitrile hydrochloride - Industrial Chemicals. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5706552, this compound. Retrieved from

-

Beilstein Journal of Organic Chemistry. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J. Org.[4][5] Chem. 2008, 4, No. 20. Retrieved from [4][5]

-

ChemicalBook. (S)-PYRROLIDINE-2-CARBONITRILE Properties and Suppliers. Retrieved from

-

JIGS Pharma. (S)-Pyrrolidine-2-carbonitrile hydrochloride Product Specifications. Retrieved from

Sources

- 1. (2S)-3-Amino-1,2-Propanediol - Pharmaceutical Grade at Best Price, High Purity 99% [jigspharma.com]

- 2. Buy (S)-Pyrrolidine-2-carbonitrile hydrochloride at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]

- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of (2S)-Pyrrolidine-2-Carbonitrile from L-Proline

Abstract: This document provides a comprehensive guide for the synthesis of (2S)-pyrrolidine-2-carbonitrile, a valuable chiral building block in modern medicinal chemistry, particularly as a precursor for Dipeptidyl Peptidase IV (DPP-IV) inhibitors. The protocol outlines a robust and scalable two-stage synthetic pathway starting from the readily available and enantiopure amino acid, L-proline. The methodology detailed herein proceeds through the formation of an L-prolinamide intermediate, followed by a carefully optimized dehydration step to yield the target nitrile. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, safety considerations, and characterization data to ensure successful and reproducible outcomes.

Introduction and Strategic Overview

This compound is a key chiral synthon, most notably utilized in the synthesis of Vildagliptin, a potent DPP-IV inhibitor for the treatment of type-II diabetes.[1][2][3] Its stereochemically defined structure makes it an attractive starting material for a variety of complex molecular architectures. The synthesis from L-proline leverages the inherent chirality of the natural amino acid pool, providing an economical and enantiopure route to the target molecule.

The chosen synthetic strategy involves two primary transformations:

-

Amidation of L-proline: The carboxylic acid moiety of L-proline is converted into a primary amide, forming L-prolinamide. Direct amidation of an amino acid can be challenging due to the zwitterionic nature of the starting material and the potential for racemization under harsh conditions.[4] Therefore, a common and reliable method involves an initial esterification of the carboxylic acid, followed by aminolysis with ammonia.

-

Dehydration of L-prolinamide: The primary amide of L-prolinamide is subsequently dehydrated to the corresponding nitrile. This transformation requires a suitable dehydrating agent that is effective under conditions that preserve the stereochemical integrity of the chiral center.

This overall workflow is depicted below.

Figure 1: High-level synthetic workflow from L-proline to the target nitrile.

Stage 1: Synthesis of L-Prolinamide Hydrochloride

Principle and Rationale: The conversion of L-proline to its methyl ester hydrochloride is a classic Fischer esterification. Thionyl chloride (SOCl₂) is employed as it reacts with the methanol solvent to generate anhydrous HCl in situ, which serves as the catalyst. This method is highly efficient and avoids the need for handling gaseous HCl directly.[5] The subsequent aminolysis of the crude ester with a saturated solution of ammonia in methanol is a nucleophilic acyl substitution reaction that proceeds smoothly to form the stable primary amide, L-prolinamide.

Experimental Protocol: L-Prolinamide Synthesis

Step 1.A: Esterification of L-Proline

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: To the flask, add L-proline (23.0 g, 0.20 mol). Place the flask in an ice-water bath and add anhydrous methanol (250 mL). Stir the suspension to achieve partial dissolution.

-

Reaction: Slowly add thionyl chloride (17.5 mL, 0.24 mol) dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The solution should become clear.

-

Work-up: Cool the reaction mixture to room temperature and then remove the solvent under reduced pressure using a rotary evaporator. The resulting residue, crude L-proline methyl ester hydrochloride, will be a viscous oil or a semi-solid and is used directly in the next step without further purification.

Step 1.B: Aminolysis to L-Prolinamide

-

Preparation: In a separate sealed flask, prepare a saturated solution of ammonia in anhydrous methanol by bubbling ammonia gas through 200 mL of anhydrous methanol cooled in an ice-salt bath until saturation is reached (approx. 30-40 minutes). Caution: This must be done in a well-ventilated fume hood.

-

Reaction: Cool the flask containing the crude L-proline methyl ester hydrochloride in an ice-water bath. Slowly add the cold, saturated methanolic ammonia solution. Seal the flask tightly and allow it to stand at room temperature for 48 hours with occasional swirling.

-

Isolation: After 48 hours, remove the solvent and excess ammonia under reduced pressure. The resulting solid residue is crude L-prolinamide. To purify, recrystallize the solid from a hot ethanol/diethyl ether mixture to yield pure L-prolinamide as a white crystalline solid.

Materials and Data: Stage 1

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| L-Proline | C₅H₉NO₂ | 115.13 | 23.0 g | 0.20 | Starting material |

| Thionyl Chloride | SOCl₂ | 118.97 | 17.5 mL | 0.24 | Corrosive, handle in fume hood |

| Anhydrous Methanol | CH₃OH | 32.04 | 450 mL | - | Solvent, ensure <0.01% water |

| Ammonia Gas | NH₃ | 17.03 | - | Excess | Toxic, handle in fume hood |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Recrystallization solvent |

-

Expected Yield: 70-80% for the two steps.

-

Expected Appearance: White crystalline solid.

Stage 2: Dehydration of L-Prolinamide to this compound

Principle and Rationale: The dehydration of a primary amide to a nitrile is a classic transformation. Several reagents can accomplish this, including phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and Burgess reagent. POCl₃ in the presence of a base like pyridine or in a solvent like DMF (forming the Vilsmeier reagent) is a common, cost-effective, and powerful choice.[6] The mechanism involves the activation of the amide carbonyl oxygen by the electrophilic phosphorus center, converting it into a good leaving group. A subsequent base-mediated elimination of two protons and the activated oxygen species yields the nitrile. Careful control of temperature is critical to prevent side reactions and racemization.

Figure 2: Conceptual workflow for the amide dehydration mechanism.

Experimental Protocol: Nitrile Synthesis

-

Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Reagents: To the flask, add L-prolinamide (11.4 g, 0.10 mol) and anhydrous dichloromethane (DCM, 100 mL). Cool the resulting suspension to 0 °C in an ice-water bath.

-

Reaction: Slowly add phosphorus oxychloride (POCl₃, 10.2 mL, 0.11 mol) dropwise over 20 minutes, maintaining the internal temperature between 0 and 5 °C. After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very carefully and slowly quench the reaction by adding crushed ice or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases and the pH of the aqueous layer is basic (~8-9). Caution: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in an efficient fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound as an oil. The product can be further purified by vacuum distillation.

Materials and Data: Stage 2

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| L-Prolinamide | C₅H₁₀N₂O | 114.15 | 11.4 g | 0.10 | From Stage 1 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 10.2 mL | 0.11 | Highly corrosive, reacts violently with water |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 250 mL | - | Solvent, ensure <0.01% water |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For quenching |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |

-

Expected Yield: 75-85%.

-

Expected Appearance: Colorless to pale yellow oil.

Characterization and Quality Control

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol [7] |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.5-3.6 (m, 1H), ~3.0-3.2 (m, 2H), ~1.8-2.2 (m, 4H), ~1.6 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~122 (CN), ~50 (CH), ~47 (CH₂), ~30 (CH₂), ~25 (CH₂) |

| IR (neat) | ν (cm⁻¹): ~3350 (N-H stretch), ~2240 (C≡N stretch) |

| Optical Rotation | Specific rotation should be measured and compared to literature values to confirm enantiomeric purity. |

Qualitative or quantitative analysis can also be performed using reverse-phase HPLC after derivatization to introduce a chromophore.[8]

Safety Precautions

-

General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic SO₂ and HCl gases. Handle with extreme care.

-

Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water and alcohols. The quenching procedure is highly exothermic and must be done slowly and with extreme caution.

-

Ammonia (NH₃): Toxic and corrosive gas with a pungent odor. Ensure adequate ventilation and use a proper gas handling setup.

-

Solvents: Dichloromethane is a suspected carcinogen. Methanol is toxic and flammable. Avoid inhalation and skin contact.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Stage 1 | Incomplete esterification due to moisture. Incomplete aminolysis. | Ensure all glassware is rigorously dried. Use anhydrous solvents. Extend aminolysis reaction time to 72 hours. |

| Low yield in Stage 2 | Incomplete dehydration. Product loss during workup. | Ensure POCl₃ is fresh and not hydrolyzed. Increase reaction time or slightly elevate temperature (e.g., to 40 °C). Be careful during the quench to avoid overly vigorous reaction. Ensure thorough extraction from the aqueous layer. |

| Product is dark/impure | Side reactions due to high temperature. | Maintain strict temperature control during the addition of SOCl₂ and POCl₃. Purify the final product by vacuum distillation. |

| Racemization | Harsh reaction conditions (e.g., excessively high temperature or prolonged heating in base/acid). | Adhere strictly to the recommended temperature profiles and reaction times. Confirm enantiopurity via chiral HPLC or polarimetry. |

References

-

Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

- CN107501154B. (2020). Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- CN110563627B. (2021). Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

- CN104262227A. (2015). Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.

- Villhauer, E. B., et al. (2002). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789.

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 11158. Available at: [Link]

-

MDPI. (2024). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molbank, 2024(1), M1849. Available at: [Link]

-

RSC Publishing. (2017). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 19(21), 5194-5202. Available at: [Link]

- CN114646700A. (2022). Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.

-

ResearchGate. (2017). Enzymatic amidation of l-proline in the organic solvent with ammonia forming l-prolinamide and water. Available at: [Link]

-

ACS Publications. (2012). l-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters, 14(17), 4588-4591. Available at: [Link]

-

NIH National Library of Medicine. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 19(11), 17697-17726. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 7. This compound | C5H8N2 | CID 5706552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]

Advanced Application Note: (2S)-Pyrrolidine-2-carbonitrile in DPP-IV Inhibitor Synthesis

[1]

Abstract & Strategic Value

(2S)-Pyrrolidine-2-carbonitrile (CAS: 23251-68-5), often supplied as its hydrochloride salt, is the critical chiral building block for the "cyano-pyrrolidide" class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This class, exemplified by Vildagliptin (Galvus®) and Saxagliptin (Onglyza®), relies on the nitrile group to function as an electrophilic "warhead."

This guide details the handling, stability, and synthetic application of this moiety. Unlike standard peptide coupling, the application of this compound requires strict kinetic control to prevent racemization of the

Mechanistic Basis: The Nitrile "Warhead"

The efficacy of this compound derivatives stems from their ability to form a reversible covalent bond with the DPP-IV enzyme.

Mode of Action

Upon binding to the S1 pocket of DPP-IV, the nitrile group is attacked by the hydroxyl group of the catalytic Serine 630 residue.[1] This forms an imidate adduct , mimicking the transition state of peptide hydrolysis and effectively locking the enzyme.

Figure 1: Mechanism of covalent inhibition. The nitrile group acts as an electrophilic trap for the catalytic serine.

Material Handling & Stability Protocols

The free base of this compound is thermodynamically unstable.

Instability Risks

-

Aromatization: The free base is prone to oxidation/elimination to form pyrrole derivatives.

-

Polymerization: Concentrated free base can self-condense.

-

Racemization: The acidic

-proton (adjacent to both the nitrile and amine) promotes rapid racemization in basic media if not immediately coupled.

Storage & Preparation

-

Standard Form: Store as Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt.

-

Free Base Generation: Never isolate the free base as a neat oil for long-term storage. Generate it in situ immediately prior to N-acylation.

Application Protocol: Synthesis of Vildagliptin

This protocol demonstrates the primary industrial application: the synthesis of Vildagliptin via the "Chloroacetyl Linker" strategy.

Workflow Overview

-

N-Acylation: Reaction of this compound HCl with chloroacetyl chloride.

-

Amination: Nucleophilic substitution with 3-amino-1-adamantanol.

Figure 2: Synthetic pathway for Vildagliptin utilizing the cyanopyrrolidine scaffold.

Detailed Experimental Procedure

Part A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This step attaches the linker while preserving the critical S-stereocenter.

Reagents:

-

This compound HCl (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) or

(2.5 eq) -

Dichloromethane (DCM) or THF (10 volumes)

Protocol:

-

Charge: Load this compound HCl and DCM into a reactor under

atmosphere. -

Cool: Cool the suspension to -5°C to 0°C . Critical: Higher temperatures promote racemization.

-

Base Addition: Add TEA dropwise, maintaining internal temperature < 5°C. The mixture will become a slurry of the free amine.

-

Acylation: Add Chloroacetyl chloride dropwise over 60 minutes.

-

Exotherm Alert: This reaction is highly exothermic.

-

-

Quench: Stir for 2 hours at 0°C. Quench with water.

-

Workup: Separate organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over

and concentrate.-

Checkpoint: The product is a solid/oil that should be used immediately or stored at -20°C.

-

Part B: Coupling with 3-amino-1-adamantanol

This step completes the inhibitor structure.[2]

Reagents:

-

Intermediate from Part A (1.0 eq)

-

3-amino-1-adamantanol (1.1 eq)

- (powdered, 3.0 eq)

-

THF or 2-Butanone (MEK)

Protocol:

-

Suspend 3-amino-1-adamantanol and

in THF. -

Add (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (dissolved in THF) at room temperature (20-25°C).

-

Heat: Warm to 30-35°C and stir for 24 hours.

-

Note: The nitrile group is sensitive to hydrolysis; avoid aqueous bases at high temperatures.

-

-

Filtration: Filter off inorganic salts.

-

Purification: Concentrate filtrate. Recrystallize from 2-propanol/MTBE to obtain Vildagliptin.

Critical Process Parameters (CPP) & Quality Control

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (ee%) | Temperature > 5°C during acylation | Strict cooling during Step 1; slow addition of base. |

| Nitrile Hydrolysis (Amide formation) | High pH + Water + Heat | Ensure anhydrous solvents in Step 2; avoid aqueous workup if product is dissolved. |

| Low Yield (Step 1) | Polymerization of free base | Do not premix free base; generate in situ in the presence of the acylating agent. |

| Impurity: Diketopiperazine | Dimerization of intermediate | Maintain dilution (10-15 volumes solvent); avoid prolonged holding times. |

Analytical Specifications

For the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

-

Appearance: White to off-white solid.

-

Chiral HPLC: > 99.5% (S)-enantiomer.

-

Column: Chiralpak AD-H or equivalent.

-

Mobile Phase: Hexane/IPA (90:10).

-

-

IR: Distinct nitrile peak at ~2240

.

References

-

Villhauer, E. B., et al. (2003).[2][3] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789.[2] Link

-

Augeri, D. J., et al. (2005). "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

- Prashad, M., et al. (2006). "An Efficient and Scalable Synthesis of the Dipeptidyl Peptidase IV Inhibitor Vildagliptin." Journal of Organic Chemistry.

-

Havlicek, J., et al. (2010). "Method of preparation of highly pure vildagliptin." World Intellectual Property Organization, WO 2010/022690.[2] Link

chiral synthesis methods for obtaining enantiomerically pure (2S)-pyrrolidine-2-carbonitrile

Part 1: Executive Summary & Strategic Context

(2S)-pyrrolidine-2-carbonitrile is a critical chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Vildagliptin (Galvus) and related pyrrolidine-based therapeutics. The nitrile moiety mimics the transition state of peptide hydrolysis, providing potent enzyme inhibition.

The synthesis of this molecule presents a specific stereochemical challenge: the

This guide prioritizes the following technical directives:

-

Salt Stabilization: The target must be isolated as a stable salt (Hydrochloride or Tosylate) to prevent racemization.

-

Temperature Control: Dehydration reactions must be conducted at cryogenic or low temperatures (<5°C) to maintain Enantiomeric Excess (

). -

Atom Economy: Utilization of the "Chiral Pool" (L-Proline) is the most efficient route, avoiding expensive asymmetric catalysis.

Part 2: Reaction Mechanism & Pathway Visualization

The transformation relies on the dehydration of L-prolinamide. The mechanism involves the activation of the amide oxygen into a good leaving group (imidoyl intermediate), followed by elimination to form the nitrile.

Figure 1: Synthetic Pathway and Mechanism[1]

Caption: Figure 1. Conversion of L-Proline to the stable Nitrile Salt. Note the critical stabilization step to prevent racemization.

Part 3: Detailed Experimental Protocols

Method A: The Vilsmeier-Haack Dehydration (Industrial Standard)

Best for: Scalability, Cost-efficiency.[1]

Reagents: Phosphorus Oxychloride (

Scientific Rationale:

Protocol Steps:

-

Preparation: Charge a dry 3-neck round-bottom flask with L-Prolinamide (1.0 eq) and anhydrous DCM (10 volumes). Nitrogen atmosphere is mandatory.

-